M1 of dolutegravir

Pharmacokinetics Metabolite Profiling Mass Balance

Dolutegravir M1 (CAS 1485081-26-2), also referred to as N-De-2,4-difluorobenzyl dolutegravir, is a minor oxidative metabolite of the potent HIV-1 integrase strand transfer inhibitor (INSTI) dolutegravir. It is formed primarily via N-dealkylation, a Phase I biotransformation pathway mediated by the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1.

Molecular Formula C13H15N3O5
Molecular Weight 293.27 g/mol
CAS No. 1485081-26-2
Cat. No. B1435383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM1 of dolutegravir
CAS1485081-26-2
Molecular FormulaC13H15N3O5
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESCC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O
InChIInChI=1S/C13H15N3O5/c1-6-2-3-21-8-5-15-4-7(12(14)19)10(17)11(18)9(15)13(20)16(6)8/h4,6,8,18H,2-3,5H2,1H3,(H2,14,19)/t6-,8+/m1/s1
InChIKeyIORBWJQXSCJOCL-SVRRBLITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dolutegravir M1 (CAS 1485081-26-2): A Minor N-Dealkylated Metabolite of the HIV Integrase Inhibitor Dolutegravir


Dolutegravir M1 (CAS 1485081-26-2), also referred to as N-De-2,4-difluorobenzyl dolutegravir, is a minor oxidative metabolite of the potent HIV-1 integrase strand transfer inhibitor (INSTI) dolutegravir [1]. It is formed primarily via N-dealkylation, a Phase I biotransformation pathway mediated by the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1 [2]. Unlike the parent drug, which is a cornerstone of modern antiretroviral therapy, M1 is a minor, pharmacologically inactive component of the drug's metabolic profile, accounting for a small fraction of the administered dose [1][3].

Why Dolutegravir M1 is Not a Substitute for Dolutegravir: The Critical Role of Metabolic Profiling and Impurity Control


Substituting Dolutegravir M1 for the parent drug, dolutegravir, or other INSTIs would be scientifically invalid and clinically irrelevant due to fundamental differences in biological activity and metabolic context. Dolutegravir is a potent antiviral agent with an in vitro IC50 of 2.7 nM against HIV-1 integrase, while its M1 metabolite is an inactive N-dealkylated product [1][2]. Furthermore, the formation of M1 represents a minor, CYP1A1/1B1-dependent clearance pathway, in contrast to the major, UGT1A1-mediated glucuronidation that accounts for the principal metabolite, M2 (18.9% of dose) [1][3]. The quantification of M1 is therefore not for therapeutic substitution but for rigorous analytical quality control, biomarker studies of CYP1A1/1B1 activity, or as a reference standard for impurity profiling in pharmaceutical development, as mandated by regulatory guidelines [4].

Quantitative Differentiation of Dolutegravir M1: A Comparative Evidence Guide for Procurement and Analytical Use


Minor Abundance: Dolutegravir M1 Represents Only 3.6% of the Administered Dose Compared to 18.9% for the Major Metabolite M2

In a human mass balance study, Dolutegravir M1 was quantified as a minor urinary metabolite, representing only 3.6% of the total administered dose. This is in stark contrast to the primary inactive metabolite, Dolutegravir O-β-D-Glucuronide (M2), which accounted for 18.9% of the dose excreted in urine [1][2]. This 5.25-fold difference in abundance underscores M1's role as a minor clearance product.

Pharmacokinetics Metabolite Profiling Mass Balance

Enzymatic Pathway: Dolutegravir M1 Formation is Mediated by CYP1A1/1B1, Distinct from the Major UGT1A1-Dependent Pathway for M2

The formation of Dolutegravir M1 is specifically catalyzed by the cytochrome P450 isoforms CYP1A1 and CYP1B1, a minor oxidative pathway for dolutegravir clearance [1]. This contrasts sharply with the principal metabolic route for dolutegravir, which is direct glucuronidation by UGT1A1 to form the major inactive metabolite M2 [2]. This enzymatic distinction means that M1 formation is susceptible to modulation by inducers or inhibitors of CYP1A1/1B1, while M2 formation is influenced by UGT1A1 activity.

Drug Metabolism Enzyme Kinetics Cytochrome P450

Inducibility: Dolutegravir M1 Production is Significantly Increased by CYP1A1 Inducers, a Response Not Shared by the Major Metabolite M2

Preclinical studies demonstrate that the production of Dolutegravir M1 is significantly upregulated in the lungs of mice treated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent inducer of CYP1A1 and CYP1B1 [1]. This inducible nature of the M1 pathway stands in contrast to the constitutive, high-capacity glucuronidation pathway that forms the major metabolite M2, which is not primarily regulated by CYP1A1 inducers. This indicates that M1 levels can serve as a functional biomarker for CYP1A1/1B1 activity.

Drug-Drug Interactions Enzyme Induction Toxicology

Defined Application Scenarios for Dolutegravir M1 in Pharmaceutical and Analytical Sciences


Analytical Reference Standard for Impurity Profiling in Dolutegravir Drug Substance and Drug Product

Given its established identity as a minor N-dealkylated metabolite, Dolutegravir M1 is a critical reference standard for developing and validating impurity profiling methods in compliance with ICH Q3A/B guidelines. Its quantifiable presence at 3.6% of the dose in mass balance studies justifies its inclusion as a specified impurity in pharmaceutical analysis [1][2]. Procurement of high-purity M1 is essential for accurately identifying and quantifying this impurity in dolutegravir active pharmaceutical ingredient (API) and finished dosage forms.

Functional Biomarker for CYP1A1/1B1 Activity in Preclinical and Clinical Pharmacology Studies

The specific formation of Dolutegravir M1 by CYP1A1 and CYP1B1, and its inducibility by TCDD, establishes it as a functional biomarker for the activity of these enzymes in vivo [1]. Researchers investigating the impact of genetic polymorphisms, smoking, or other environmental exposures on dolutegravir metabolism can utilize M1 as a quantitative endpoint to assess CYP1A1/1B1-mediated clearance, which is distinct from the major UGT1A1 pathway.

Differentiation of Metabolic Pathways in Drug-Drug Interaction (DDI) Studies

In clinical DDI studies, monitoring Dolutegravir M1 levels alongside the parent drug and major glucuronide metabolite (M2) allows for a precise dissection of the impact of a co-administered drug on specific metabolic routes. An increase in M1 would implicate CYP1A1/1B1 induction, while changes in M2 levels would point to modulation of UGT1A1 activity. This pathway-specific insight is not achievable by measuring parent drug exposure alone and requires the use of M1 as a quantitative probe [1].

Quote Request

Request a Quote for M1 of dolutegravir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.